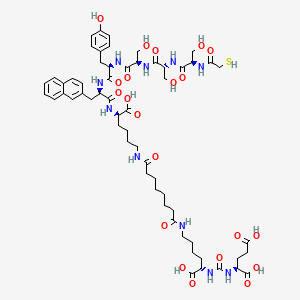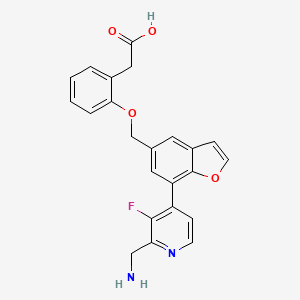
Pelecopan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Pelecopan involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that this compound is synthesized to achieve high purity and potency, with an IC50 value of 14.3 nM for complement factor D .
Analyse Chemischer Reaktionen
Pelecopan undergoes various chemical reactions, primarily focusing on its inhibitory activity against complement factor D. It exhibits potent inhibitory activity for purified human factor D and inhibits its proteolytic activity against factor B bound to C3b. The major products formed from these reactions include the suppression of C3 fragment deposition on PNH erythrocytes .
Wissenschaftliche Forschungsanwendungen
Pelecopan has significant scientific research applications, particularly in the field of immunology and inflammation. It is used to study paroxysmal nocturnal hemoglobinuria, a rare bone marrow failure disorder characterized by hemolytic anemia, thrombosis, and peripheral blood cytopenias. This compound’s ability to inhibit complement factor D makes it a valuable tool for researching alternative pathway-mediated diseases .
Wirkmechanismus
Pelecopan exerts its effects by targeting complement factor D, a serine protease involved in the alternative complement pathway. By inhibiting factor D, this compound prevents the formation of the complement component C3 convertase and the amplification loop of the complement cascade. This inhibition prevents both intravascular and extravascular hemolysis in paroxysmal nocturnal hemoglobinuria .
Vergleich Mit ähnlichen Verbindungen
Pelecopan is unique in its high specificity and potency as a complement factor D inhibitor. Similar compounds include vemircopan, iptacopan, and pegcetacoplan, which also target different components of the complement pathway. this compound’s selectivity for factor D and its oral bioavailability distinguish it from these other inhibitors .
Eigenschaften
CAS-Nummer |
2378380-49-3 |
|---|---|
Molekularformel |
C23H19FN2O4 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2-[2-[[7-[2-(aminomethyl)-3-fluoropyridin-4-yl]-1-benzofuran-5-yl]methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C23H19FN2O4/c24-22-17(5-7-26-19(22)12-25)18-10-14(9-16-6-8-29-23(16)18)13-30-20-4-2-1-3-15(20)11-21(27)28/h1-10H,11-13,25H2,(H,27,28) |
InChI-Schlüssel |
AUARNXJEAZFQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=CC(=C3C(=C2)C=CO3)C4=C(C(=NC=C4)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


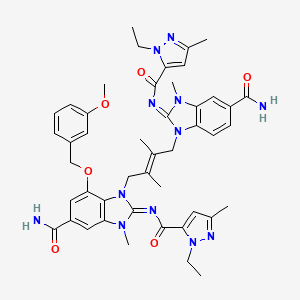
![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)
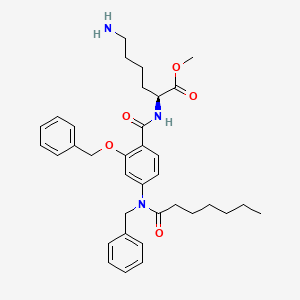
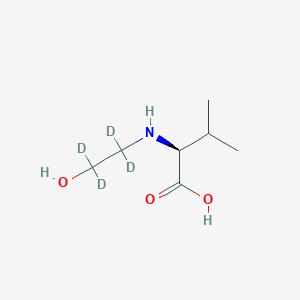
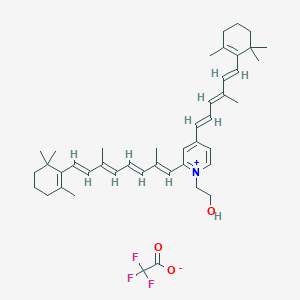
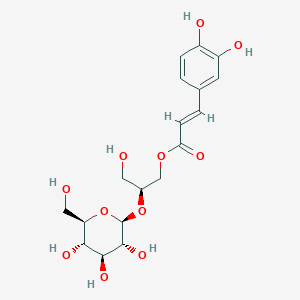
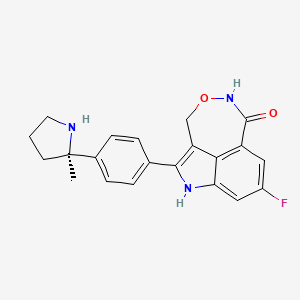
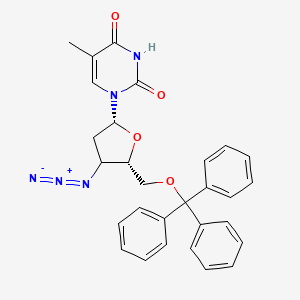
![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)
![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)
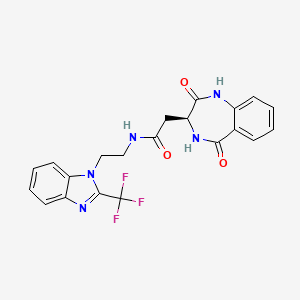
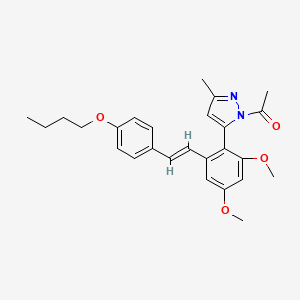
![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)
